molecular formula C30H30N8O3 B12403600 Axl-IN-12

Axl-IN-12

Cat. No.: B12403600
M. Wt: 550.6 g/mol
InChI Key: JENHOLTZFTZYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Axl-IN-12 is a potent and selective inhibitor of the AXL receptor tyrosine kinase, which is part of the TAM (TYRO3, AXL, and MERTK) family. AXL is implicated in various cellular processes, including cell survival, proliferation, migration, and immune regulation. Overexpression of AXL is associated with cancer progression, metastasis, and resistance to therapy .

Preparation Methods

The synthesis of Axl-IN-12 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

Axl-IN-12 undergoes various chemical reactions, including:

Scientific Research Applications

Axl-IN-12 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the inhibition of AXL kinase activity.

    Biology: Helps in understanding the role of AXL in cellular processes such as migration, invasion, and immune evasion.

    Medicine: Investigated for its potential in treating cancers that exhibit high AXL expression, including non-small cell lung cancer and breast cancer.

Mechanism of Action

Axl-IN-12 exerts its effects by binding to the AXL receptor tyrosine kinase, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts processes such as epithelial-mesenchymal transition, angiogenesis, and immune evasion, ultimately reducing tumor growth and metastasis .

Comparison with Similar Compounds

Axl-IN-12 is compared with other AXL inhibitors such as sitravatinib, bemcentinib, and dubermatinib. While all these compounds target the AXL receptor, this compound is noted for its high selectivity and potency. Unlike some other inhibitors, this compound shows minimal off-target effects on related kinases such as MERTK and TYRO3, making it a more precise therapeutic option .

Similar Compounds

Properties

Molecular Formula

C30H30N8O3

Molecular Weight

550.6 g/mol

IUPAC Name

N-[4-(4-amino-7-piperidin-4-ylpyrrolo[2,1-f][1,2,4]triazin-5-yl)phenyl]-2-oxo-1-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxamide

InChI

InChI=1S/C30H30N8O3/c31-28-27-23(16-24(37(27)34-18-33-28)20-10-12-32-13-11-20)19-6-8-21(9-7-19)35-29(39)26-25-17-41-15-14-36(25)38(30(26)40)22-4-2-1-3-5-22/h1-9,16,18,20,32H,10-15,17H2,(H,35,39)(H2,31,33,34)

InChI Key

JENHOLTZFTZYPH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=C3N2N=CN=C3N)C4=CC=C(C=C4)NC(=O)C5=C6COCCN6N(C5=O)C7=CC=CC=C7

Origin of Product

United States

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